molecular formula C11H17BClNO4 B11756745 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Cat. No.: B11756745
M. Wt: 273.52 g/mol
InChI Key: DADYQGIQOBJGIW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a benzoxaborole core, which is known for its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves multiple steps:

    Formation of the Benzoxaborole Core: The initial step involves the synthesis of the benzoxaborole core. This can be achieved through the reaction of a suitable boronic acid derivative with an ortho-substituted phenol under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the benzoxaborole core react to form the desired aminomethyl derivative.

    Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is typically introduced through an etherification reaction. This involves the reaction of the aminomethyl-benzoxaborole intermediate with 3-chloropropanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to a primary amine.

    Substitution: The benzoxaborole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzoxaborole derivatives.

Scientific Research Applications

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting bacterial and fungal infections.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride involves its interaction with specific molecular targets. The benzoxaborole core is known to inhibit certain enzymes by forming a stable complex with the active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The aminomethyl and hydroxypropoxy groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxaborole: The parent compound, which lacks the aminomethyl and hydroxypropoxy groups.

    Tavaborole: A benzoxaborole derivative used as an antifungal agent.

    Crisaborole: Another benzoxaborole derivative used in the treatment of eczema.

Uniqueness

3-(Aminomethyl)-7-(3-hydroxypropoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is unique due to the presence of both the aminomethyl and hydroxypropoxy groups

Properties

Molecular Formula

C11H17BClNO4

Molecular Weight

273.52 g/mol

IUPAC Name

3-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride

InChI

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H

InChI Key

DADYQGIQOBJGIW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl

Origin of Product

United States

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